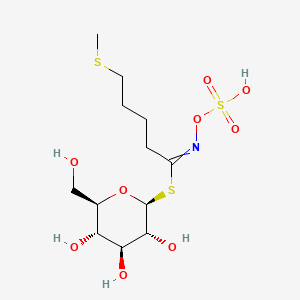
Glucoerucin
Übersicht
Beschreibung
Glucoerucin is a naturally occurring glucosinolate found in various cruciferous vegetables such as arugula, broccoli, and cabbage . It is known for its potential health benefits, particularly its anticancer properties. This compound is a precursor to erucin, an isothiocyanate that exhibits significant biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glucoerucin can be synthesized through the enzymatic hydrolysis of its parent glucosinolate, glucoraphanin, using myrosinase . The process involves the conversion of glucoraphanin to sulforaphane, which is then reduced to erucin. This compound is subsequently formed through further enzymatic reactions.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from cruciferous vegetable sources. One method involves using macroporous crosslinked copolymer adsorbents such as poly(glycidyl methacrylate) and its amine-modified derivatives to purify this compound from crude plant extracts . This method ensures high purity and recovery rates.
Analyse Chemischer Reaktionen
Types of Reactions: Glucoerucin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound, resulting in the formation of erucin.
Oxidation: this compound can be oxidized to form sulforaphane, another biologically active compound.
Reduction: Reduction of sulforaphane leads to the formation of erucin.
Major Products Formed:
Erucin: Formed through hydrolysis and reduction reactions.
Sulforaphane: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor for the synthesis of bioactive isothiocyanates such as erucin and sulforaphane .
Biology:
Medicine:
- Exhibits anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis .
- Potential therapeutic agent for the treatment of triple-negative breast cancer .
Industry:
Wirkmechanismus
Glucoerucin exerts its effects primarily through its hydrolysis product, erucin. The mechanism involves the modulation of phase I, II, and III detoxification enzymes, regulation of cell growth by inducing apoptosis and cell cycle arrest, and the induction of reactive oxygen species mechanisms . Erucin targets various molecular pathways, including the upregulation of detoxification enzymes and the inhibition of microtubule dynamics .
Vergleich Mit ähnlichen Verbindungen
Glucoraphanin: A precursor to sulforaphane, similar in structure and function to glucoerucin.
Glucobrassicin: Another glucosinolate found in cruciferous vegetables, known for its anticancer properties.
Uniqueness: this compound is unique due to its specific hydrolysis product, erucin, which has distinct biological activities compared to other isothiocyanates. Erucin’s ability to modulate microtubule dynamics and its potential as a therapeutic agent for triple-negative breast cancer highlight its uniqueness among similar compounds .
Eigenschaften
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUMMDFLKGFCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















